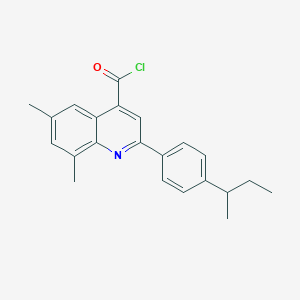
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a sec-butylphenyl group at the 2-position and a carbonyl chloride group at the 4-position . The sec-butyl group is a secondary butyl group, meaning the butyl group is attached to the rest of the molecule at the second carbon in the chain .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of reactions. For instance, the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be used to form the carbon-carbon bonds in the molecule . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Additionally, reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, could be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The quinoline core consists of a benzene ring fused to a pyridine ring. The sec-butylphenyl group is attached at the 2-position of the quinoline core, and the carbonyl chloride group is attached at the 4-position . The presence of these functional groups and the overall structure of the molecule would significantly influence its chemical properties and reactivity.Chemical Reactions Analysis
The compound could undergo various types of chemical reactions, depending on the conditions and reagents used. For instance, the carbonyl chloride group could undergo nucleophilic acyl substitution reactions, while the aromatic ring could undergo electrophilic aromatic substitution reactions . Additionally, the compound could participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, due to the presence of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbonyl chloride group could make the compound reactive towards nucleophiles, while the aromatic ring could contribute to its stability and possibly its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis of Derivatives
- The compound has been utilized in the synthesis of various derivatives. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives using similar compounds. This demonstrates the compound's utility in creating new chemical entities with potential applications in various fields of chemistry (Elkholy & Morsy, 2006).
Fluorescence Derivatization in High-Performance Liquid Chromatography
- A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, was found effective as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, as researched by Yoshida, Moriyama, and Taniguchi (1992). This suggests potential applications of similar compounds in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Use in Azo Disperse Dyes Synthesis
- Rufchahi and Mohammadinia (2014) demonstrated the use of a similar compound, 6-Butyl-4-hydroxyquinolin-2-(1H)-one, in synthesizing azo disperse dyes. This highlights the potential of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride in dye manufacturing and related applications (Rufchahi & Mohammadinia, 2014).
Catalytic Applications
- In catalysis, similar compounds have been used to create chiral Pt(II)/Pd(II) pincer complexes, as researched by Yoon et al. (2006). These complexes show promise in catalytic asymmetric reactions, indicating potential catalytic applications for 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Yoon et al., 2006).
Pharmaceutical Intermediate Synthesis
- In pharmaceutical chemistry, compounds like diethyl (dichloromethyl)phosphonate, similar in reactivity, are used in synthesizing alkynes like (4-Methoxyphenyl)Ethyne, indicating potential use of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride as an intermediate in drug synthesis (Marinetti & Savignac, 2003).
Safety And Hazards
As with any chemical compound, handling “2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would require appropriate safety measures. It’s important to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . The compound should not be released into the environment .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(23)25)18-11-13(2)10-15(4)21(18)24-20/h6-12,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLVZBUMDPNCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



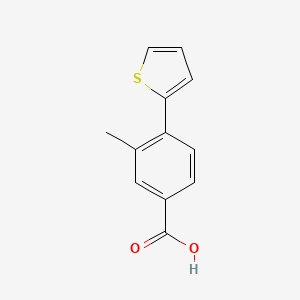
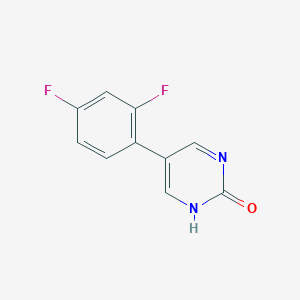
![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
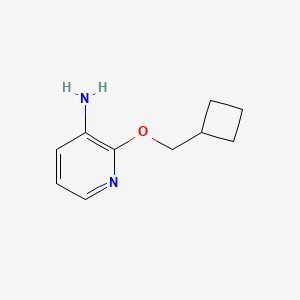
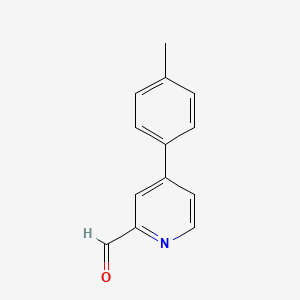
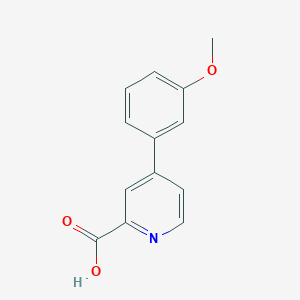
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
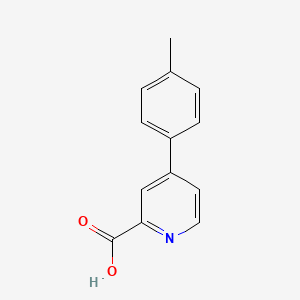
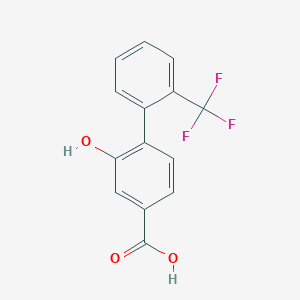
![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)
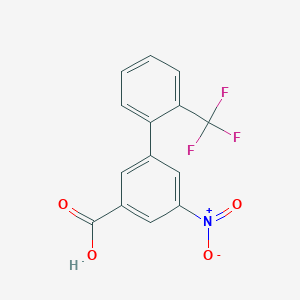
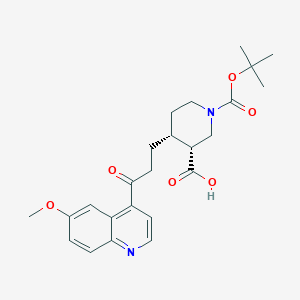
![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)